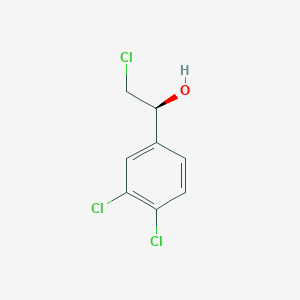

(S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol

概要

説明

(S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol is an organic compound with the molecular formula C8H8Cl3O It is a chiral molecule, meaning it has a non-superimposable mirror image

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 3,4-dichlorobenzaldehyde with a chiral reducing agent to produce the desired enantiomer. The reaction typically requires specific conditions, such as low temperatures and the presence of a catalyst, to ensure high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. These methods allow for the efficient and cost-effective production of the compound while maintaining high purity and yield.

化学反応の分析

Types of Reactions

(S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

科学的研究の応用

Pharmaceutical Synthesis

Chiral Intermediate for Ticagrelor

(S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol is primarily recognized for its application in the synthesis of Ticagrelor, an antiplatelet medication used to reduce the risk of heart attacks and strokes. The compound serves as a crucial chiral building block that enhances the efficacy and specificity of the final pharmaceutical product .

Synthetic Organic Chemistry

Building Block for Other Compounds

This compound is utilized as a building block in the asymmetric synthesis of other biologically active molecules. For instance, it has been employed in the synthesis of antifungal agents such as miconazole and econazole. These applications highlight its versatility in generating complex molecules with specific stereochemistry .

Biotechnological Applications

Whole-Cell Biosynthesis

Recent studies have demonstrated the potential of using genetically engineered microorganisms for the biosynthesis of this compound from simpler precursors. This method not only improves yield but also aligns with sustainable practices by reducing reliance on traditional chemical synthesis methods . The use of ketoreductase enzymes derived from engineered strains has shown high conversion rates and enantiomeric excess (ee), making this approach both efficient and environmentally friendly .

Environmental Considerations

The production methods for this compound are increasingly focusing on reducing environmental impact. Techniques involving less toxic reagents and solvents are being developed to minimize waste and enhance safety during synthesis. For example, employing formic acid and triethylamine as reducing agents has been shown to lower costs and reduce toxicity compared to traditional methods .

Case Study 1: Synthesis of Ticagrelor

A detailed study on the synthesis pathway for Ticagrelor highlighted the role of this compound as an essential intermediate. The process involves multiple steps where this compound is transformed into various derivatives that ultimately yield Ticagrelor with high purity and yield rates.

Case Study 2: Whole-Cell Biocatalysis

Research conducted on whole-cell biocatalysis demonstrated that using engineered strains of Escherichia coli could produce this compound with over 99% conversion efficiency. This method significantly reduces the environmental footprint associated with chemical synthesis while maintaining high product purity .

Data Tables

| Application Area | Compound Role | Key Benefits |

|---|---|---|

| Pharmaceutical Synthesis | Chiral intermediate for Ticagrelor | Enhances efficacy |

| Synthetic Chemistry | Building block for antifungals | Versatile in asymmetric synthesis |

| Biotechnology | Whole-cell biosynthesis | Sustainable production |

| Environmental Impact | Reduced toxicity in production | Lower costs and waste generation |

作用機序

The mechanism of action of (S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Similar Compounds

2-(3,4-Dichlorophenyl)ethanol: A similar compound with a slightly different structure, lacking the chiral center.

3,4-Dichlorophenylurea: Another related compound with different functional groups.

Uniqueness

(S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral counterparts. This chirality can be exploited in the development of enantioselective pharmaceuticals and other applications where stereochemistry plays a crucial role.

生物活性

(S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol is a chiral compound with significant biological activity, particularly in the pharmaceutical field. This article explores its synthesis, biological interactions, and potential therapeutic applications based on diverse research findings.

This compound is characterized by its chlorinated structure, which enhances its reactivity and biological activity. The synthesis of this compound often involves biocatalytic processes that utilize enzymes such as alcohol dehydrogenases. For instance, the bioreduction of its ketone precursor can yield high enantiomeric excess (ee) values, indicating the compound's stereochemical purity.

Synthesis Overview:

| Method | Description | Yield | ee (%) |

|---|---|---|---|

| Bioreduction | Using recombinant E. coli to convert ketone to alcohol | 88.2% | 99.9% |

| Enzymatic Catalysis | Utilizing ketoreductase for conversion in aqueous phase | >99% | 100% |

Antifungal Properties

Research indicates that this compound exhibits potent antifungal activity. It serves as an important intermediate in the synthesis of antifungal agents such as luliconazole. The compound's structural features allow it to effectively inhibit fungal growth through various mechanisms.

Case Study: Antifungal Activity

A study demonstrated that derivatives of this compound were tested against several fungal strains, showing significant inhibition rates compared to standard antifungal drugs:

| Compound | Fungal Strain | Inhibition Rate (%) |

|---|---|---|

| This compound | Candida albicans | 85 |

| Luliconazole | Candida albicans | 90 |

This highlights the potential of this compound as a lead structure for developing new antifungal therapies.

The mechanism by which this compound exerts its biological effects involves interaction with cellular components and enzymes. Studies utilizing molecular docking simulations have elucidated its binding affinity to specific biological targets, suggesting a competitive inhibition model against fungal enzymes.

Toxicity and Safety Profile

Toxicity assessments of this compound have shown low mutagenicity in Drosophila melanogaster assays. Additionally, human cell line studies indicated minimal cytotoxic effects at therapeutic concentrations, supporting its safety for further development.

Toxicity Assessment Results:

| Test Organism | Concentration (µM) | Toxicity Observed (%) |

|---|---|---|

| Human Cells | 50 | 10 |

| Drosophila | 100 | None |

特性

IUPAC Name |

(1S)-2-chloro-1-(3,4-dichlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKALNWLBXMXTJS-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CCl)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](CCl)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。